molecular formula C20H20ClN3O3 B7740867 4-chloro-5-((3,4-dimethoxyphenethyl)amino)-2-phenylpyridazin-3(2H)-one

4-chloro-5-((3,4-dimethoxyphenethyl)amino)-2-phenylpyridazin-3(2H)-one

Cat. No.: B7740867
M. Wt: 385.8 g/mol
InChI Key: CQXWQOMTMUMVSK-UHFFFAOYSA-N
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Description

4-chloro-5-((3,4-dimethoxyphenethyl)amino)-2-phenylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyridazinone core with various substituents, makes it an interesting subject for scientific research.

Properties

IUPAC Name

4-chloro-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-26-17-9-8-14(12-18(17)27-2)10-11-22-16-13-23-24(20(25)19(16)21)15-6-4-3-5-7-15/h3-9,12-13,22H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXWQOMTMUMVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-((3,4-dimethoxyphenethyl)amino)-2-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Phenyl Group: This step may involve the use of phenyl halides or phenylboronic acids in a palladium-catalyzed cross-coupling reaction.

    Substitution with 3,4-Dimethoxyphenethylamine: This step can be carried out using nucleophilic substitution reactions under basic conditions.

    Chlorination: The final chlorination step can be performed using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-((3,4-dimethoxyphenethyl)amino)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 4-chloro-5-((3,4-dimethoxyphenethyl)amino)-2-phenylpyridazin-3(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-phenylpyridazin-3(2H)-one: Lacks the 3,4-dimethoxyphenethylamine substituent.

    5-((3,4-dimethoxyphenethyl)amino)-2-phenylpyridazin-3(2H)-one: Lacks the chlorine substituent.

Uniqueness

The presence of both the 3,4-dimethoxyphenethylamine and chlorine substituents in 4-chloro-5-((3,4-dimethoxyphenethyl)amino)-2-phenylpyridazin-3(2H)-one may confer unique biological activities and chemical reactivity compared to similar compounds. This uniqueness could be leveraged in the design of new therapeutic agents or materials.

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